苯硼酸水合物

描述

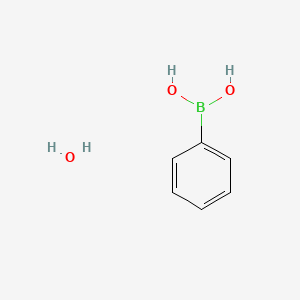

Phenylboronic acid, also known as benzeneboronic acid, belongs to the class of organic compounds known as benzene and substituted derivatives . These are aromatic compounds containing one monocyclic ring system consisting of benzene .

Synthesis Analysis

Phenylboronic acid is commonly synthesized using phenylmagnesium bromide and trimethyl borate to form the ester PhB(OMe)2, which is then hydrolyzed to the product . Other routes to phenylboronic acid involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The boron atom in phenylboronic acid is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis

Phenylboronic acid is commonly used in organic synthesis, most often in the Suzuki coupling reaction, in which a boronic acid reacts with an organic halide to form a carbon–carbon bond . It also plays a crucial role in carbohydrate chemistry and glycobiology, especially the areas of analysis, separation, protection, and activation .Physical And Chemical Properties Analysis

Phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . The positive value of the limiting apparent molar expansibility indicates that hydrophilic groups present in phenylboronic acid and the hydration shell of the solute molecules increases in volume with a change of the solvent due to an increase in the hydrogen bonding with the water molecules .科学研究应用

生物应用:修饰了苯硼酸的聚合物纳米材料在诊断和治疗应用方面具有显着的潜力,特别是因为它们与葡萄糖和唾液酸相互作用的能力(Lan & Guo, 2019).

药物递送系统:这些材料被广泛研究用于构建用于胰岛素递送的葡萄糖反应系统,展示了苯硼酸基材料在纳米凝胶、胶束和介孔二氧化硅纳米颗粒中的潜力(Ma & Shi, 2014).

碳水化合物化学:苯硼酸用于合成特定取代或氧化的糖衍生物,在多羟基化合物的色谱溶剂和电泳分离中发挥作用(Ferrier, 1972).

催化:它作为一种高效、无毒的催化剂,用于合成四氢苯并[b]吡喃,具有操作简单、产率高、环境友好等优点(Nemouchi et al., 2012).

葡萄糖传感:苯硼酸已被掺入水凝胶中用于葡萄糖传感,其中与葡萄糖的结合会引起水凝胶基质的体积变化,可用于开发可穿戴生物标记监测设备(Elsherif et al., 2018).

制药和化学工程:苯硼酸及其衍生物与糖类和糖蛋白等化合物形成可逆络合物,在胰岛素递送、组织工程和传感器系统中得到应用(Liang-yin, 2006).

胰岛素递送:它已被用于使用对葡萄糖浓度敏感的聚合物的自调节胰岛素递送系统中(Shiino et al., 1994).

作用机制

安全和危害

未来方向

The main challenge in the design of phenylboronic acid-based hydrogel is the finding of polymer network structures that afford the correction of the pH value of phenylboronic acid sequences (pKa = 8.68) to the physiological pH (near 7.4) maintaining the fast response to glucose . Another aspect that should be considered in the preparation of these hydrogels is the unique responsiveness of PBAs towards diol-containing molecules such as glucose .

属性

IUPAC Name |

phenylboronic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO2.H2O/c8-7(9)6-4-2-1-3-5-6;/h1-5,8-9H;1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFRHUGNVGASGEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

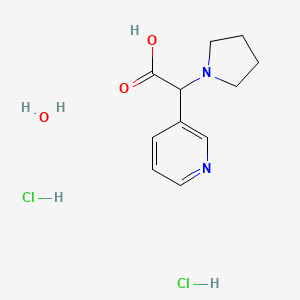

B(C1=CC=CC=C1)(O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylboronic acid hydrate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[1-(2-Pyrimidinyl)-3-piperidinyl]methyl}amine sulfate hydrate](/img/structure/B7971574.png)

![[(3,5-Dimethyl-1H-pyrazol-4-yl)methyl]methylamine oxalate hydrate](/img/structure/B7971598.png)

![1-(3-Methylimidazo[2,1-b][1,3]thiazol-6-yl)methanamine dihydrochloride hydrate](/img/structure/B7971613.png)

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride hydrate](/img/structure/B7971640.png)

![N-[4-(Methylthio)benzyl]cyclopropanamine hydrochloride](/img/structure/B7971670.png)